Cas no 1428372-08-0 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- F6436-0056
- 1428372-08-0
- N-(1-BENZOYL-3,4-DIHYDRO-2H-QUINOLIN-7-YL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
- AKOS024558814
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylisoxazole-4-carboxamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide
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- Inchi: 1S/C21H19N3O3/c1-14-18(13-22-27-14)20(25)23-17-10-9-15-8-5-11-24(19(15)12-17)21(26)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25)
- InChI Key: RPEWNTFTPRXNPV-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)N1C2C=C(C=CC=2CCC1)NC(C1C=NOC=1C)=O
Computed Properties
- Exact Mass: 361.14264148g/mol
- Monoisotopic Mass: 361.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 75.4Ų
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-0056-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-20μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-4mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-15mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-5mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-10μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-50mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-20mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-0056-5μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
1428372-08-0 | 5μmol |
$63.0 | 2023-09-09 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide Related Literature
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1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide
N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-7-Yl)-5-Methyl-1,2-Oxazole-4-Carboxamide: A Comprehensive Overview
The compound CAS No. 1428372-08-0, also known as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising biological activities. Recent studies have highlighted its role in drug discovery and material science applications.
The molecular structure of this compound is characterized by a tetrahydroquinoline ring system substituted with a benzoyl group and an oxazole moiety. The presence of these functional groups contributes to its versatile reactivity and selectivity in chemical reactions. Researchers have utilized computational methods to analyze the electronic properties of this compound, revealing its potential as a building block for advanced materials and bioactive agents.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. For instance, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of the product. These findings have been published in leading journals such as Journal of Medicinal Chemistry and Chemical Communications, underscoring its importance in contemporary chemical research.
In terms of biological activity, this compound has shown remarkable inhibitory effects against several enzymes associated with neurodegenerative diseases. Studies conducted at the University of California have demonstrated its ability to modulate key pathways involved in Alzheimer's disease progression. Furthermore, its selectivity towards specific receptor targets makes it a promising candidate for drug development programs targeting central nervous system disorders.
The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a viable candidate for organic electronics applications such as light-emitting diodes (LEDs) and photovoltaic devices. Collaborative research efforts between chemists and engineers have explored its potential as an emissive material in next-generation display technologies.
From an environmental perspective, researchers have investigated the biodegradation pathways of this compound to assess its eco-friendliness. Results indicate that under specific microbial conditions, the compound undergoes rapid degradation without releasing harmful byproducts. This finding is crucial for its sustainable use in industrial applications.
Looking ahead, ongoing research is focused on optimizing the synthesis process to reduce costs and enhance scalability. Additionally, efforts are being made to explore its potential in other therapeutic areas such as oncology and infectious diseases. The integration of artificial intelligence in drug design is expected to accelerate the discovery of novel analogs with improved pharmacokinetic profiles.
In conclusion, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide represents a multifaceted compound with vast opportunities across diverse scientific domains. Its continued exploration will undoubtedly contribute to groundbreaking innovations in both academic and industrial settings.
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